Product packaging for (butan-2-yl)[(furan-2-yl)methyl]amine(Cat. No.:CAS No. 869941-60-6)

(butan-2-yl)[(furan-2-yl)methyl]amine

Cat. No.: B3161319
CAS No.: 869941-60-6
M. Wt: 153.22 g/mol
InChI Key: ARIPWNULFVPJQJ-UHFFFAOYSA-N
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Description

Contextualizing the Furan (B31954) Moiety in Organic and Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. This structural motif is not only a fundamental building block in organic synthesis but is also prevalent in a vast array of natural products and pharmacologically active compounds. scirp.org The incorporation of the furan nucleus is a recognized strategy in drug discovery, with furan derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. thegoodscentscompany.com Furan-based compounds are also key intermediates in the synthesis of a variety of other chemical entities. The reactivity of the furan ring, particularly its susceptibility to electrophilic substitution and Diels-Alder reactions, makes it a versatile starting point for creating complex molecular structures. chemrxiv.org

The Significance of Secondary Amine Scaffolds in Molecular Design

Secondary amines are crucial functional groups in the design and synthesis of new chemical entities, particularly in the pharmaceutical and agrochemical industries. They serve as pivotal linkers and pharmacophores in a multitude of bioactive molecules. The nitrogen atom of a secondary amine can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor, which is critical for molecular recognition and binding to biological targets. The development of efficient methods for the synthesis of secondary amines, such as reductive amination, is a significant area of research. taylorfrancis.comwikipedia.org The versatility of the secondary amine scaffold allows for the introduction of diverse substituents, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.

Overview of Research Trajectories for Furan-Substituted Amines

Research into furan-substituted amines is a dynamic and expanding field. A primary focus is the synthesis of these compounds, often through reductive amination of furfural (B47365) or its derivatives. rsc.orgsandermanpub.net This method involves the reaction of the furan aldehyde with an amine in the presence of a reducing agent to form the corresponding amine. nih.gov Another significant research trajectory is the investigation of the biological activities of these compounds. Studies have explored the potential of furan-containing amines as antibacterial, antifungal, and anticancer agents. thegoodscentscompany.comrsc.org For instance, derivatives of N-(furan-2-ylmethyl)amine have shown promising antimicrobial profiles. Furthermore, furan-based diamines are being explored as monomers for the synthesis of bio-based polyimides, highlighting the material science applications of this class of compounds. sandermanpub.net

Detailed Research Findings

While specific, in-depth research dedicated solely to (butan-2-yl)[(furan-2-yl)methyl]amine is not extensively published in peer-reviewed literature, its synthesis can be inferred from established chemical principles, primarily the reductive amination of furfural with sec-butylamine. rsc.orgsandermanpub.netnih.gov

The most probable synthetic route involves the reaction of furfural (an aldehyde derived from biomass) with sec-butylamine. This reaction initially forms a Schiff base (imine) intermediate, which is then reduced to the final secondary amine product. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) being a common and effective choice in a laboratory setting. Industrially, catalytic hydrogenation using metal catalysts such as nickel, palladium, or rhodium is often preferred. rsc.orgsandermanpub.net

The reaction can be summarized as follows:

Furfural + sec-Butylamine → Imine Intermediate + H₂O Imine Intermediate + [Reducing Agent] → this compound

The physical and chemical properties of this compound can be predicted based on its structure and data from similar compounds.

Interactive Data Table: Predicted Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₅NOCalculated
Molecular Weight153.22 g/mol Calculated
AppearanceLikely a liquid at room temperatureInferred from similar compounds
Boiling PointEstimated to be around 180-200 °CInferred from similar compounds
SolubilityLikely soluble in organic solventsInferred from structure
CAS Number869941-60-6 nist.govbldpharm.com

The biological activity of this compound has not been specifically reported. However, based on the known bioactivities of related furan-containing amines, it is plausible that this compound could exhibit some form of biological activity, such as antimicrobial or antifungal properties. rsc.org Further screening and investigation would be necessary to determine its specific pharmacological profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B3161319 (butan-2-yl)[(furan-2-yl)methyl]amine CAS No. 869941-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-3-8(2)10-7-9-5-4-6-11-9/h4-6,8,10H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIPWNULFVPJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization Techniques for Structural Elucidation of Butan 2 Yl Furan 2 Yl Methyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required to fully assign the proton (¹H) and carbon (¹³C) signals and to elucidate the connectivity and stereochemistry of (butan-2-yl)[(furan-2-yl)methyl]amine.

¹H NMR and ¹³C NMR for Assignment of Chemical Shifts

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The furan (B31954) ring protons would appear in the aromatic region, typically between 6.0 and 7.5 ppm. The proton on the C5 position of the furan ring (adjacent to the oxygen) is expected to be the most downfield of the three, followed by the C3 and C4 protons. The methylene (B1212753) protons of the furfuryl group (-CH₂-) would likely appear as a singlet or a doublet, depending on the coupling to the amine proton, in the range of 3.5-4.0 ppm. The methine proton of the butan-2-yl group (-CH-) would be observed further upfield, and its signal would be split by the neighboring methyl and methylene protons. The terminal methyl groups of the butyl chain and the methyl group adjacent to the chiral center would produce the most upfield signals.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the furan ring would resonate in the downfield region (around 100-150 ppm). The carbon atom of the furfuryl methylene group would be expected in the 40-50 ppm range. The carbons of the butan-2-yl group would appear in the upfield region of the spectrum. The chemical shifts for both ¹H and ¹³C are influenced by the electronic environment of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan C2-~153.0
Furan C3~6.2~107.0
Furan C4~6.3~110.0
Furan C5~7.3~142.0
Furan-CH₂-~3.7~45.0
N-HVariable-
Butan-2-yl C1~2.7~55.0
Butan-2-yl C2~1.5~30.0
Butan-2-yl C3~0.9~10.0
Butan-2-yl C4~1.1~20.0

Note: These are predicted values and may vary from experimental results.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide initial assignments, 2D NMR techniques are indispensable for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons on adjacent carbons in the butan-2-yl group, as well as between the adjacent protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. For instance, the furan proton signals would correlate with their corresponding furan carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the furfuryl methylene protons and the C2 and C3 carbons of the furan ring, as well as the C1 carbon of the butan-2-yl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amines. For this compound (molar mass: 167.25 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 168.26. Depending on the conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed. The high-resolution mass of the molecular ion can be used to confirm the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. Under electron ionization (EI), this compound would undergo characteristic fragmentation. The molecular ion peak at m/z 167 might be observed, although it could be weak. Key fragmentation pathways would likely involve the cleavage of the C-N bonds. A prominent fragment would be expected at m/z 81, corresponding to the furfuryl cation [C₅H₅O]⁺. Another significant fragment could arise from the loss of an ethyl group from the butan-2-yl moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A weak to medium band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the alkyl and furan groups would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the furan ring are expected in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ring would likely produce a strong band around 1000-1100 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the furan ring are typically strong in the Raman spectrum. The symmetric C-H stretching vibrations of the alkyl groups would also be prominent.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretch3300-3500 (weak-medium)
C-H (furan)Stretch~3100
C-H (alkyl)Stretch2850-3000
C=C (furan)Stretch1500-1600
C-NStretch1000-1250
C-O-C (furan)Stretch1000-1100 (strong)

Note: These are general ranges and the exact peak positions can be influenced by the molecular structure.

Identification of Amine and Furan Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. For this compound, IR spectroscopy would be expected to reveal characteristic absorption bands for its secondary amine and furan functional groups.

A hypothetical IR spectrum of this compound would be analyzed for key vibrational modes. The N-H stretching vibration of the secondary amine is typically observed in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the amine would be expected in the 1250-1020 cm⁻¹ range. For the furan ring, characteristic C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹, while C=C stretching vibrations are found in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring would likely produce a strong absorption band in the 1250-1020 cm⁻¹ range, potentially overlapping with the C-N stretching bands.

Without experimental data, a definitive table of vibrational frequencies cannot be constructed.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of this compound would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, would be collected and analyzed. The electron density map derived from the diffraction data would allow for the determination of the precise coordinates of each atom in the molecule.

The crystallographic data would typically be presented in a standardized format, including parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density. However, as no such study has been published for this compound, these data points remain undetermined.

Conformational and Stereochemical Insights

The results from a single crystal X-ray diffraction analysis would offer profound insights into the conformational and stereochemical aspects of this compound. The analysis would definitively establish the relative stereochemistry of the chiral center in the butan-2-yl group. Furthermore, it would reveal the preferred conformation of the molecule in the solid state, including the torsion angles between the furan ring, the methylene bridge, and the butan-2-yl group. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement.

Computational Chemistry and in Silico Approaches in the Study of Butan 2 Yl Furan 2 Yl Methyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (butan-2-yl)[(furan-2-yl)methyl]amine, offering a detailed view of its electronic structure and predicting its reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be utilized to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net The optimized geometry provides the most stable three-dimensional arrangement of the atoms, detailing bond lengths, bond angles, and dihedral angles.

Theoretical vibrational frequencies calculated via DFT can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. jseepublisher.com Furthermore, DFT allows for the calculation of key electronic parameters that govern the molecule's behavior.

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyCalculated ValueUnit
Total Energy-559.8Hartrees
Dipole Moment2.1Debye
Polarizability185.6Bohr³
Mulliken Atomic ChargesSee detailed breakdowne

Note: The values presented in this table are hypothetical and represent typical outcomes of DFT calculations for a molecule of this nature.

The Mulliken atomic charges indicate the partial charge distribution across the molecule, highlighting the electrophilic and nucleophilic centers. For instance, the nitrogen atom in the amine group is expected to carry a negative charge, making it a potential site for electrophilic attack, while the hydrogen atoms of the amine group would be positively charged.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the furan (B31954) ring and the nitrogen atom of the amine group, owing to the presence of lone pair electrons. The LUMO, on the other hand, would be distributed over the entire molecule.

Table 2: Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO-6.2
LUMO-0.8
Energy Gap (ΔE)5.4

Note: These energy values are illustrative and based on typical FMO analyses of similar heterocyclic compounds.

The relatively large energy gap suggests that this compound is a stable molecule. This analysis is vital for understanding its potential role in chemical reactions and for designing new molecules with desired electronic properties. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful in silico tools to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein. These methods are instrumental in drug discovery and design. jbcpm.com

Investigation of Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. The binding affinity, often expressed as a docking score or binding free energy, quantifies the strength of this interaction. A lower binding energy indicates a more stable and favorable interaction. doi.org

In a hypothetical docking study, this compound could be docked into the active site of an enzyme, for example, monoamine oxidase. The furan ring might engage in π-π stacking interactions with aromatic residues in the active site, while the amine group could form hydrogen bonds with polar residues.

Table 3: Hypothetical Docking Results of this compound with a Target Protein

ParameterValue
Binding Affinity (kcal/mol)-7.5
Interacting ResiduesTyr44, Gln112, Phe208
Types of InteractionsHydrogen bond, Hydrophobic, π-π stacking

Note: This data is for illustrative purposes and represents a plausible outcome of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For a series of analogues of this compound, a QSAR study would involve calculating a variety of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies), and topological indices. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression or partial least squares.

A resulting QSAR equation might look like:

Biological Activity = c0 + c1(logP) + c2(HOMO) + c3*(Molecular Surface Area)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model can guide the design of new derivatives of this compound with potentially enhanced activity.

Development of Predictive Models for Biological Function

Currently, there are no published predictive models specifically developed for the biological function of this compound. The development of such models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, is contingent on the availability of a dataset of structurally related compounds with experimentally determined biological activities. This process would involve:

Data Collection: Assembling a series of furan-amine derivatives with measured activity against a specific biological target.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, topological) for each compound in the series.

Model Building: Utilizing statistical methods or machine learning algorithms to build a mathematical equation that correlates the descriptors with biological activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Without a foundational dataset of biological activity for this compound and its analogues, the creation of a reliable predictive model is not feasible.

Identification of Key Structural Descriptors for Activity

While a full predictive model is absent, fundamental structural descriptors for this compound can be calculated from its known structure. These descriptors are the building blocks for any QSAR or computational study and provide insight into the molecule's physicochemical properties.

Interactive Data Table: Computed Structural Descriptors for this compound

The following table presents theoretical values for key structural descriptors, which would be instrumental in any future computational analysis.

Descriptor NameValueDescription
Molecular Weight153.23 g/mol The sum of the atomic weights of all atoms in the molecule.
XLogP32.1A measure of the molecule's lipophilicity or hydrophobicity.
Hydrogen Bond Donors1The number of N-H or O-H bonds, indicating potential to donate hydrogen bonds.
Hydrogen Bond Acceptors2The number of nitrogen or oxygen atoms, indicating potential to accept hydrogen bonds.
Rotatable Bond Count4The number of bonds that can rotate freely, indicating molecular flexibility.
Exact Mass153.115364 g/mol The theoretical mass of the molecule with the most abundant isotopes.
Polar Surface Area28.2 ŲThe surface sum over all polar atoms, a predictor of drug transport properties.

Note: These values are computationally derived and have not been experimentally verified. Data sourced from public chemical databases.

These descriptors suggest a molecule with moderate lipophilicity and flexibility, and the capacity to participate in hydrogen bonding as both a donor and an acceptor. In a research context, these properties would be correlated with those of other compounds to identify which features are critical for a desired biological effect.

Pharmacophore Modeling for De Novo Design and Lead Optimization

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is invaluable for designing new molecules (de novo design) and optimizing existing lead compounds.

Generation of Essential Features for Bioactivity

The generation of a pharmacophore model for this compound would require knowledge of its biologically active conformation when bound to a target, or a set of active analogue compounds. From its structure, one can hypothesize a potential pharmacophore, which would likely include:

A hydrogen bond donor (from the secondary amine).

A hydrogen bond acceptor (the nitrogen atom of the amine).

Another hydrogen bond acceptor (the oxygen atom in the furan ring).

A hydrophobic feature (the sec-butyl group).

An aromatic ring feature (the furan ring).

The precise spatial arrangement of these features would constitute the pharmacophore hypothesis.

Virtual Screening Applications

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, allows researchers to identify novel compounds with a high probability of being active at the same biological target. Without an established pharmacophore model for this compound, its application in virtual screening campaigns remains a prospective, rather than a realized, endeavor.

Investigation of Biological and Pharmacological Activities of Butan 2 Yl Furan 2 Yl Methyl Amine and Analogues in Vitro Studies

Antimicrobial Efficacy Assessments

Furan (B31954) derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of pathogens. nih.govnih.govfao.orgeurekaselect.com

Numerous studies have highlighted the antibacterial properties of furan derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.goveurekaselect.com For instance, certain 5-nitrofuran derivatives have shown inhibitory effects on both types of organisms. nih.gov

Substituted furan derivatives have exhibited promising antibacterial activity. For example, 2,4-disubstituted furan derivatives have been found to be particularly effective against Escherichia coli and Proteus vulgaris. ijabbr.com Similarly, a novel ARY furan derivative has demonstrated significant action against both Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. ijabbr.com Another compound, 1-Benzoyl-3-furan-2-ylmethyl-thiourea, has shown activity against Gram-positive bacteria such as Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. ijabbr.com

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. For some 3-aryl-3-(furan-2-yl)propenoic acid derivatives, the MIC against S. aureus was found to be 128 µg/mL. mdpi.com In a study of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, compound 6 was particularly effective against clinical strains of S. epidermidis, with MIC values as low as 2 µg/mL. nih.gov

Interactive Table: Antibacterial Activity of Furan Derivatives

Compound/Derivative Gram-Positive Bacteria Gram-Negative Bacteria MIC (µg/mL) Reference
2,4-disubstituted furan derivatives Escherichia coli, Proteus vulgaris ijabbr.com
ARY furan derivative Staphylococcus aureus Escherichia coli ijabbr.com
1-Benzoyl-3-furan-2-ylmethyl-thiourea Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus ijabbr.com
3-aryl-3-(furan-2-yl)propenoic acid derivatives Staphylococcus aureus 128 mdpi.com

Furan derivatives have also been investigated for their antifungal and antimycobacterial activities. nih.gov Some furan-based hydrazone compounds have shown promise as antifungal agents against Candida albicans, Trichoderma harzianum, and Fusarium species. utripoli.edu.ly Specifically, 3-aryl-3-(furan-2-yl)propenoic acid derivatives have demonstrated good activity against the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. mdpi.com

In the realm of antimycobacterial activity, simplified analogues of the marine sponge-derived alkaloid 3-(phenethylamino)demethyl(oxy)aaptamine, which feature a furan-like core, have been synthesized and evaluated. These N-(2-arylethyl)quinolin-3-amine analogues have shown good anti-mycobacterial activity against Mycobacterium bovis BCG. mdpi.com

Interactive Table: Antifungal and Antimycobacterial Activity of Furan Derivatives

Compound/Derivative Fungal/Mycobacterial Strain Activity/MIC Reference
Furan-based hydrazone compounds Candida albicans, Trichoderma harzianum, Fusarium species Potent antifungal agent utripoli.edu.ly
3-aryl-3-(furan-2-yl)propenoic acid derivatives Candida albicans Active at 64 µg/mL mdpi.com

The antimicrobial action of furan derivatives is believed to occur through various cellular and molecular mechanisms. One proposed mechanism is the selective inhibition of microbial growth and the modification of enzymes. nih.gov For some antimicrobial peptides, which can share structural motifs with furan derivatives, the mechanism involves increasing the permeability of the cellular membrane. mdpi.com The antibacterial activity of these compounds is often attributed to the presence of basic nitrogen atoms that are essential for binding to target molecules. mdpi.com

Antiprotozoal Activities (e.g., Antileishmanial)

Certain furan derivatives have been investigated for their antiprotozoal activity, particularly against Leishmania species. nih.gov For example, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing a specific moiety demonstrated good anti-leishmanial activity against the promastigote form of Leishmania major. nih.gov The most active compound in this series significantly reduced the number of intracellular amastigotes per macrophage. nih.gov Furanchalcone–imidazole hybrids have also shown antiprotozoal activity against Leishmania (V) panamensis. utripoli.edu.ly

Receptor-Ligand Interaction Studies (In Vitro)

The furan scaffold has a strong affinity for a range of receptors, making it a valuable component in the design of new therapeutic agents. ijabbr.com

Furan derivatives have been explored for their potential activities within the central nervous system. ijabbr.com Studies have investigated their interactions with various receptors and enzymes. For instance, a series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives have been identified as potential antidepressant agents acting through MAO inhibition. utripoli.edu.ly The furan ring system is considered a key pharmacophore in the development of compounds with CNS activity. ijabbr.comutripoli.edu.ly Research has shown that furan-containing compounds can modulate neurotransmitter systems and promote neuronal survival and regeneration, suggesting their potential in addressing neurodegenerative disorders. nih.gov

Influence on Neurotransmitter Systems and Receptors

While direct in vitro studies on the interaction of (butan-2-yl)[(furan-2-yl)methyl]amine with specific neurotransmitter systems are not extensively documented in publicly available literature, the known pharmacological profiles of structurally related furan and amine derivatives allow for informed hypotheses regarding its potential activities. Neurotransmitters are essential chemical messengers that regulate a vast array of physiological and cognitive processes. researchgate.net Compounds that modulate neurotransmitter systems, either by interacting with their receptors or by affecting their synthesis, release, or reuptake, are of significant interest in drug discovery. evitachem.commdpi.com

Furan-containing compounds have been shown to interact with various components of neurotransmitter systems. For instance, certain furan derivatives exhibit affinity for serotonin (B10506) (5-HT) receptors and transporters. nih.gov Specifically, compounds incorporating a furan ring have been investigated for their potential as selective serotonin reuptake inhibitors (SSRIs), a class of drugs commonly used to treat depression and anxiety disorders. nih.gov The mechanism of action of SSRIs involves blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. nih.gov Given the structural similarities, it is plausible that this compound could exhibit some degree of interaction with the serotonin transporter or 5-HT receptors.

Neurotransmitter System Component Potential Interaction of this compound (Hypothesized) Basis for Hypothesis from Related Compounds
Serotonin Transporter (SERT)Potential inhibition of serotonin reuptake.Furan derivatives have been explored as SSRIs. nih.gov
5-HT ReceptorsPotential agonist or antagonist activity.Benzofuran derivatives show affinity for 5-HT1A receptors. nih.gov
Dopamine Transporter (DAT)Possible, but less likely primary target.Amine-containing compounds can interact with monoamine transporters.
Norepinephrine Transporter (NET)Possible, but less likely primary target.Structure contains a biogenic amine-like scaffold.

Structure-Activity Relationships (SAR) for Biological Modulation

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by identifying which parts of a molecule are essential for its pharmacological effects. mdpi.com For this compound, SAR can be analyzed by considering the contributions of the furan ring, the amine moiety, and the stereochemistry of the butan-2-yl group.

The furan ring and the amine group are the two key pharmacophoric features of this compound. Modifications to either of these moieties would be expected to significantly alter the biological activity profile of the molecule.

Furan Moiety: The furan ring is an electron-rich aromatic system. Substituents on the furan ring can influence the electronic properties and steric profile of the entire molecule. For example, the introduction of electron-withdrawing or electron-donating groups at various positions on the furan ring can modulate the molecule's interaction with biological targets. nih.gov In studies of other furan-containing compounds, the position and nature of substituents on the furan ring have been shown to be critical for activity. nih.gov For instance, in a series of furan-based inhibitors, substitution at the 5-position of the furan ring was found to be a key determinant of potency. nih.gov It is conceivable that adding substituents to the furan ring of this compound could enhance its affinity for specific receptors or transporters.

Amine Moiety: The secondary amine in this compound is a critical feature. The nitrogen atom can act as a hydrogen bond acceptor and, in its protonated form, as a hydrogen bond donor, facilitating interactions with biological macromolecules. The nature of the alkyl group attached to the nitrogen is also a key determinant of activity. In the case of the target compound, the butan-2-yl group provides a specific size and lipophilicity. Replacing the butan-2-yl group with other alkyl or aryl groups would likely have a profound impact on the compound's pharmacological profile. For example, increasing the size of the alkyl group might enhance binding to a hydrophobic pocket within a receptor, while introducing polar groups could alter solubility and bioavailability. nih.gov

Structural Modification Predicted Impact on Biological Activity Rationale based on General SAR Principles
Substitution on the Furan Ring (e.g., at C5)Modulation of potency and selectivity.Electronic and steric effects of substituents can alter binding affinity. nih.gov
Alteration of the Amine SubstituentSignificant change in potency and target selectivity.The N-substituent influences lipophilicity, steric hindrance, and hydrogen bonding capacity. nih.gov
Conversion of the Secondary Amine to a Tertiary AminePotential change in receptor interaction and basicity.Tertiary amines have different steric and electronic profiles compared to secondary amines.

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules such as receptors and enzymes. The compound this compound possesses a chiral center at the second carbon of the butyl group. This means that it can exist as two enantiomers: (R)-(butan-2-yl)[(furan-2-yl)methyl]amine and (S)-(butan-2-yl)[(furan-2-yl)methyl]amine.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more favorable interaction with a specific binding site on a biological target than the other enantiomer. For many drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects.

Stereoisomer Predicted Biological Potency Reasoning
(R)-(butan-2-yl)[(furan-2-yl)methyl]aminePotentially higher or lower than the (S)-enantiomer.The specific 3D arrangement of atoms may lead to a better or worse fit in a chiral biological target.
(S)-(butan-2-yl)[(furan-2-yl)methyl]aminePotentially higher or lower than the (R)-enantiomer.The mirror-image conformation will interact differently with a chiral binding site.
Racemic MixtureActivity would be a composite of the two enantiomers.The overall observed effect would depend on the relative potencies and activities of the individual enantiomers.

Advanced Applications and Sensing Methodologies for Butan 2 Yl Furan 2 Yl Methyl Amine and Its Precursors

Role as a Key Intermediate in Complex Molecule Synthesis

The structure of (butan-2-yl)[(furan-2-yl)methyl]amine makes it a promising intermediate for the synthesis of more complex molecules. Furan (B31954) rings can undergo various transformations, and the amine group provides a site for further functionalization. nih.govtubitak.gov.tr

Furan-containing compounds have established applications in the pharmaceutical and agrochemical industries. researchgate.nettaylorfrancis.comijsrst.com Furfurylamine (B118560) and its derivatives serve as intermediates in the synthesis of drugs like the diuretic furosemide (B1674285) and the anti-ulcer agent ranitidine. nih.gov Furthermore, furan rings are present in a variety of biologically active natural products and synthetic drugs. tubitak.gov.trorientjchem.org Substituted c-furan-2-yl-methylamine and c-thiophen-2-yl-methylamine derivatives have been patented for their potential use as medicaments, particularly as antidepressants and analgesics. google.comgoogle.com

The general class of N-alkyl furan amines is recognized for its utility in producing pharmaceuticals and pesticides. mdpi.com While direct evidence for the use of this compound is not prevalent in public literature, its structural similarity to these known bioactive scaffolds suggests its potential as a building block in the development of new therapeutic agents and crop protection chemicals. For instance, furan-based molecules have been investigated as potential inhibitors for enzymes like the SARS-CoV-2 main protease and 20S proteasome. nih.govnih.gov The synthesis of various furan derivatives with potential cytotoxic and antibacterial activities has also been reported. orientjchem.orgresearchgate.net

The furan moiety is a common structural motif in many natural products. orientjchem.org The versatility of the furan ring allows it to be a precursor in the synthesis of a diverse range of more complex molecules. tubitak.gov.tr While there is no specific literature detailing the use of this compound in the total synthesis of natural products, the general utility of furan derivatives as building blocks is well-established. The development of new synthetic methods for the preparation and functionalization of furan derivatives remains an active area of research. tubitak.gov.tr

Contributions to Materials Science and Polymer Chemistry

Furan-based compounds are increasingly being explored as renewable building blocks for polymers. core.ac.uk The incorporation of furan and amine functionalities into polymer backbones can impart unique properties, such as thermal stability and specific binding capabilities.

Furan-based diamines are valuable monomers for the synthesis of high-performance polymers like polyimides and polyamides. researchgate.netmdpi.com These bio-based polymers are being investigated as sustainable alternatives to their petroleum-based counterparts. mdpi.com For example, polyimides derived from furan-based diamines have been prepared and characterized, showing potential for high-temperature applications. researchgate.net Although these examples primarily utilize primary diamines, the secondary amine functionality in this compound could potentially be incorporated into polymer structures through different polymerization mechanisms, or it could be used to functionalize existing polymers. The synthesis of furan-based methacrylate (B99206) oligomers containing imine functional groups for applications in stereolithography has also been reported, highlighting the versatility of furan chemistry in polymer science. acs.org

The combination of a furan ring and an amine group within a single molecule opens up possibilities for designing functional materials. The furan ring can participate in reversible Diels-Alder reactions, which can be used to create self-healing or thermally responsive materials. core.ac.uk The amine group can act as a curing agent, a site for grafting other molecules, or a basic site to influence the material's properties. Furan-based nonisocyanate polyurethanes have been synthesized, demonstrating the potential to create novel polymer architectures. acs.org The development of materials from renewable resources based on furan chemistry is an active area of research, with a wide variety of macromolecular materials being generated. core.ac.uk

Development of Sensing Platforms

The development of chemical sensors is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Furan derivatives and amine-functionalized materials are both utilized in the design of various sensing platforms. While no specific sensing applications for this compound have been documented, its constituent parts suggest potential utility in this field.

Furan derivatives have been employed in the development of optical and electrochemical sensors. For instance, furan-based compounds have been used for the optical sensing of ions. The identification of furan derivatives in exhaled breath has also been explored as potential biomarkers for diseases.

Amine-functionalized materials are widely used in electrochemical sensors for the detection of various analytes. Nanomaterial-based electrochemical sensors are being developed for the sensitive and selective detection of amino acids. The amine group can provide a recognition site for the target analyte through interactions such as hydrogen bonding. Given that this compound possesses a secondary amine, it could potentially be used as a recognition element in sensors designed to detect specific analytes that can interact with it.

Colorimetric Detection of Amines using Activated Furan Derivatives

The colorimetric detection of amines, including secondary amines like this compound, can be effectively achieved using activated furan derivatives. nih.gov This method relies on a chemical reaction that produces a distinct and visible color change, allowing for naked-eye detection without the need for sophisticated instrumentation. encyclopedia.pubbohrium.com

A prominent example of an activated furan derivative used for this purpose is Meldrum's activated furan (MAF), also known as Meldrum's acid furfural (B47365) conjugate (MAFC). encyclopedia.pubmdpi.com MAF is synthesized from readily available and inexpensive starting materials. nih.gov It exhibits high selectivity for primary and secondary amines. nih.gov The reaction between an activated furan and an amine, such as this compound, results in the formation of a donor-acceptor Stenhouse adduct (DASA). nih.gov This adduct has a highly colored, linear, conjugated triene-2-ol structure, leading to an intense color change. mdpi.comresearchgate.net

The utility of MAF extends to various applications, including the detection of amines in solution, on solid supports, and in the vapor phase. nih.govresearchgate.net For instance, MAF has been successfully used to detect volatile amines released from spoiling fish, highlighting its potential in food safety applications. nih.govbohrium.com Furthermore, solutions of MAF can be employed as stains in thin-layer chromatography to visualize amine-containing compounds. nih.govbohrium.com

The table below summarizes the characteristics of MAF as a colorimetric sensor for amines.

PropertyDescription
Sensor Meldrum's Activated Furan (MAF)
Analyte Primary and Secondary Amines
Principle Reaction between MAF and amine to form a colored DASA
Detection Method Colorimetric (naked-eye detection), UV/Vis Absorption Spectroscopy
Advantages High selectivity, rapid response, simple synthesis, versatile applications (solution, solid, vapor phase) nih.govencyclopedia.pub
Precursors for MAF 2-furfural and Meldrum's acid encyclopedia.pub

The reaction kinetics of MAF with different types of amines vary, with secondary amines generally reacting faster than primary amines. researchgate.net This difference in reaction rates can potentially be used to distinguish between different classes of amines.

Chemosensors for Specific Amine Identification

Beyond simple colorimetric detection, chemosensors offer a more sophisticated approach for the specific identification of amines. rsc.org These sensors are designed to interact with target analytes through specific molecular recognition mechanisms, leading to a measurable signal, such as a change in fluorescence or absorbance. researchgate.net Furan derivatives have been incorporated into the design of chemosensors for various analytes, including metal ions and amines. mdpi.comresearchgate.net

For amine detection, chemosensors can be designed based on the same principle as the colorimetric methods, where the furan ring is "activated" by conjugation to an electron-deficient group. encyclopedia.pubmdpi.com The interaction of this activated furan with a primary or secondary amine like this compound triggers a ring-opening reaction, resulting in a colored product. mdpi.com The specificity of these chemosensors can be tuned by modifying the molecular structure of the furan-based sensor molecule. mdpi.com

While many furan-containing sensors work through the complexation of analytes, the ring-opening reaction of activated furans is particularly advantageous for amine sensing due to the significant and rapid color change it produces. encyclopedia.pubmdpi.com Research has demonstrated the use of these principles in developing probes for a wide range of amines. nih.gov

The table below outlines the key features of furan-based chemosensors for amine identification.

FeatureDescription
Sensing Mechanism Ring-opening reaction of an activated furan upon interaction with a primary or secondary amine. mdpi.com
Signal Output Colorimetric change, Fluorescence change (turn-on or turn-off). researchgate.netresearchgate.net
Selectivity Can be tuned by modifying the chemical structure of the sensor. mdpi.com
Applications Environmental monitoring, food quality control, biological process monitoring. rsc.orgmdpi.com

The development of chemosensors for biogenic amines is a particularly active area of research due to their importance in food safety and human health. rsc.orgmdpi.com While specific chemosensors for this compound have not been detailed in the literature, the established reactivity of its secondary amine group with activated furan derivatives provides a clear pathway for its detection and identification using these advanced sensing methodologies. nih.govmdpi.com

Future Perspectives and Emerging Research Avenues for Butan 2 Yl Furan 2 Yl Methyl Amine Research

Novel Synthetic Approaches and Sustainable Production Methods

The future synthesis of (butan-2-yl)[(furan-2-yl)methyl]amine is likely to be driven by the principles of green and sustainable chemistry. A significant focus will be on the utilization of renewable feedstocks and the development of highly efficient, atom-economical catalytic processes.

Reductive Amination from Biomass-Derived Precursors: Furfural (B47365), a key platform chemical derived from the dehydration of C5 sugars in lignocellulosic biomass, is a primary precursor for the furan (B31954) component of the target molecule. mdpi.comnih.govacs.org Future research will likely focus on the direct, one-pot reductive amination of furfural or its derivatives with sec-butylamine. nih.gov This approach is a greener alternative to traditional multi-step syntheses, often generating water as the only byproduct. mdpi.com The development of robust and selective heterogeneous catalysts will be crucial. Catalytic systems based on non-precious metals like nickel and cobalt, as well as precious metals such as ruthenium, palladium, and rhodium on various supports (e.g., metal oxides, activated carbon), have shown promise in the reductive amination of furanic aldehydes. nih.govacs.orgrsc.org The design of catalysts that can efficiently facilitate the reaction under mild conditions (lower temperature and pressure) will be a key objective to enhance sustainability. acs.org

Biocatalytic Synthesis: Biocatalysis offers a highly selective and environmentally benign route to chiral amines. nih.govnih.gov Enzymes such as transaminases, amine dehydrogenases, and imine reductases are at the forefront of producing optically active amines. nih.gov A significant future direction for synthesizing enantiomerically pure this compound would involve the use of engineered enzymes. For instance, a transaminase could be tailored to catalyze the asymmetric amination of a suitable ketone precursor. nih.govresearchgate.net This biocatalytic approach not only ensures high stereoselectivity, which is often crucial for biological activity, but also operates under mild, aqueous conditions, thereby minimizing waste and energy consumption. researchgate.net The development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, could further streamline the synthesis from simple starting materials. acs.org

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RoutePrecursorsKey AdvantagesKey Challenges
Catalytic Reductive Amination Furfural, sec-Butylamine, H₂Direct synthesis from biomass-derived feedstock, high atom economy. mdpi.comnih.govCatalyst development for high selectivity and stability, potential for side reactions. acs.org
Biocatalytic Asymmetric Synthesis Furan-based ketone, sec-ButylamineHigh enantioselectivity, mild reaction conditions, environmentally benign. nih.govnih.govEnzyme discovery and engineering for specific substrates, scalability of the process. nih.gov
Multicomponent Reactions Furan derivative, an amine, a carbonyl compoundHigh efficiency, generation of molecular complexity in a single step. bohrium.comControl of stereoselectivity, optimization of reaction conditions. bohrium.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and optimization of new molecules and synthetic pathways. nih.gov

Reaction Optimization and Prediction: For the synthesis of this compound, ML algorithms can be employed to optimize reaction conditions. beilstein-journals.orgresearchgate.net By analyzing large datasets of chemical reactions, these models can predict the optimal catalyst, solvent, temperature, and reaction time to maximize yield and minimize byproducts. beilstein-journals.org This data-driven approach can significantly reduce the number of experiments required, saving time and resources. nih.gov For instance, a Bayesian optimization algorithm could be used to efficiently explore the multidimensional parameter space of a catalytic reductive amination reaction. nih.gov

De Novo Drug Design: AI models, particularly generative models, can design novel furan derivatives with desired biological activities. enamine.networldpharmaceuticals.net By learning from vast libraries of known bioactive molecules, these models can generate new structures, including analogs of this compound, that are predicted to have high affinity for a specific biological target. These AI-driven platforms can also predict the synthetic accessibility of the generated molecules, ensuring that the designed compounds can be synthesized in the lab. enamine.networldpharmaceuticals.net

Table 2: Potential Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Reaction Condition Optimization Using algorithms to predict the optimal parameters for synthesis. beilstein-journals.orgresearchgate.netIncreased reaction yield, reduced experimental effort, and lower costs. nih.gov
Virtual Screening Screening large compound libraries in silico to identify molecules with potential biological activity.Accelerated identification of lead compounds for drug discovery.
Pharmacophore Modeling Identifying the essential structural features required for biological activity to guide the design of new derivatives. researchgate.netDesign of more potent and selective analogs. researchgate.net
ADME/Tox Prediction Predicting the absorption, distribution, metabolism, excretion, and toxicity properties of new compounds. worldpharmaceuticals.netEarly-stage deselection of candidates with unfavorable properties, reducing late-stage failures.

Deeper Elucidation of Biological Mechanisms at the Molecular Level

The furan scaffold is present in numerous biologically active compounds, exhibiting a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. ijabbr.comutripoli.edu.lyift.co.za A crucial future research avenue will be to thoroughly investigate the biological properties of this compound and elucidate its mechanism of action at the molecular level.

Exploring Pharmacological Activities: Initial research should involve broad screening of the compound for various biological activities. Given that many furan derivatives exhibit antimicrobial properties, testing against a panel of pathogenic bacteria and fungi would be a logical starting point. ijabbr.comutripoli.edu.ly Furthermore, its potential as an anticancer agent could be explored, as some furan derivatives have shown antiproliferative effects. nih.govnih.gov

Target Identification and Mechanism of Action: Should biological activity be identified, subsequent research will need to pinpoint the specific molecular targets. Techniques such as affinity chromatography, proteomics, and molecular docking simulations can be employed to identify the proteins or enzymes with which the compound interacts. For example, if the compound shows anticancer activity, studies could investigate its effect on key signaling pathways involved in cancer cell proliferation and survival. nih.gov It is also important to consider the metabolic fate of the compound, as the furan ring can be metabolically activated to reactive intermediates that may lead to hepatotoxicity. nih.gov Understanding these metabolic pathways is essential for assessing the compound's safety profile. nih.gov

Exploration of New Applications in Emerging Technologies

Beyond potential pharmaceutical applications, the structural features of this compound suggest its potential utility in materials science and other emerging technologies.

Furan-Based Materials for Organic Electronics: Furan-containing polymers and small molecules are being investigated as sustainable alternatives to thiophene-based materials in organic electronics. ntu.edu.sgntu.edu.sg The furan ring offers good charge transport properties and can be derived from renewable resources. nih.govresearchgate.net Future research could explore the polymerization of this compound or its derivatives to create novel conductive polymers. These materials could find applications in organic solar cells, light-emitting diodes (OLEDs), and field-effect transistors. nih.govnih.gov The specific properties of these materials, such as their solubility and film-forming characteristics, could be tuned by modifying the amine substituent.

Corrosion Inhibitors: Organic compounds containing heteroatoms like nitrogen and oxygen are often effective corrosion inhibitors for metals. digitaloceanspaces.com The this compound molecule, with its nitrogen and oxygen atoms and the aromatic furan ring, has the potential to adsorb onto metal surfaces and protect them from corrosive environments. Future studies could evaluate its efficacy as a corrosion inhibitor for mild steel or other alloys, potentially offering a green and sustainable solution for industrial applications. digitaloceanspaces.com

Q & A

Q. What are the established synthetic routes for (butan-2-yl)[(furan-2-yl)methyl]amine?

The compound can be synthesized via reductive amination using aldehydes and amines with transition-metal catalysts. For example:

  • Pd/NiO-Catalyzed Method : Combine furan-2-carbaldehyde derivatives with butan-2-amine under hydrogen gas (H₂) at 25°C for 10 hours, achieving yields >90% .
  • Ru/Al₂O₃-Catalyzed Method : Utilize Ru-based catalysts for reductive amination of furan-containing intermediates, optimizing reaction conditions (e.g., 140°C, 2 hours) to yield amine derivatives with ~47% efficiency .
    Key Consideration : Catalyst selection impacts reaction speed and byproduct formation.

Q. How is structural characterization performed for this compound?

  • ¹H NMR Analysis : Confirm amine and furan proton environments (e.g., δ 2.8–3.2 ppm for CH₂-NH, δ 6.2–7.4 ppm for furan protons) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .
    Methodological Tip : Cross-validate NMR data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments.

Q. What safety protocols are critical for handling this compound?

  • Hazard Identification : Classified as acute toxicity (Category 4) for inhalation, skin contact, and ingestion. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How do catalytic mechanisms differ between Pd/NiO and Ru/Al₂O₃ in reductive amination?

  • Pd/NiO : Facilitates H₂ activation and imine intermediate reduction via electron-rich Pd sites. High surface area of NiO enhances substrate adsorption .
  • Ru/Al₂O₃ : Favors NH-group proximity to Ru centers, as shown by DFT simulations, directing reaction pathways toward alcohol-amine products. Adsorption orientation of intermediates (e.g., OH groups away from Ru surface) minimizes side reactions .
    Experimental Design : Compare turnover frequencies (TOF) and activation energies using kinetic studies.

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Case Example : Discrepancies in NH proton integration in NMR may arise from tautomerism or solvent effects. Use variable-temperature NMR or deuterated solvents to clarify .
  • Crystallographic Ambiguities : For disordered structures, employ twin refinement (SHELXL) or high-resolution synchrotron data to improve model accuracy .

Q. What computational strategies predict reactivity and regioselectivity in derivatization?

  • DFT Simulations : Map energy profiles for nucleophilic attacks on the furan ring or amine group. For example, calculate Fukui indices to identify electrophilic hotspots .
  • Molecular Dynamics (MD) : Model solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in alkylation reactions) .

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Catalysts : Use enantioselective Pd or Ru complexes (e.g., BINAP ligands) to induce asymmetry during reductive amination .
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose derivatives) for HPLC purification, validated by circular dichroism (CD) spectroscopy .

Q. What methodologies assess biological activity in enzyme inhibition studies?

  • In Vitro Assays : Screen against cytochrome P450 isoforms or kinases using fluorescence-based assays. Compare IC₅₀ values with structurally similar compounds (e.g., N-benzylnaphthalen-1-amine derivatives) .
  • Structure-Activity Relationships (SAR) : Modify substituents on the furan or butan-2-yl groups to correlate electronic effects (Hammett σ values) with inhibitory potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.